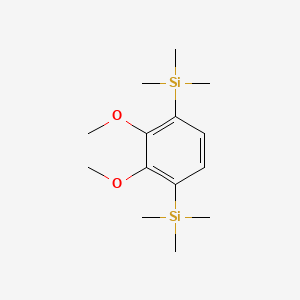
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) is an organosilicon compound characterized by the presence of two trimethylsilane groups attached to a 2,3-dimethoxy-1,4-phenylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) typically involves the reaction of 2,3-dimethoxy-1,4-dibromobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like lithium aluminum hydride or Grignard reagents in anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon or nickel in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted phenylene derivatives.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism of action of (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of reactive trimethylsilyl and methoxy groups. These groups can interact with different molecular targets, facilitating the formation of new bonds and the transformation of the compound into more complex structures. The pathways involved include nucleophilic substitution, oxidation, and reduction mechanisms.
Comparación Con Compuestos Similares
(2,3-Dimethyl-1,4-phenylene)bis(trimethylsilane): Similar structure but with methyl groups instead of methoxy groups.
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylgermane): Similar structure but with trimethylgermane groups instead of trimethylsilane groups.
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylstannane): Similar structure but with trimethylstannane groups instead of trimethylsilane groups.
Uniqueness: (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) is unique due to the presence of both methoxy and trimethylsilane groups, which confer distinct reactivity and properties. The methoxy groups enhance solubility and electron-donating ability, while the trimethylsilane groups provide steric protection and facilitate specific chemical transformations.
This compound’s versatility and unique structural features make it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H26O2Si2 |
|---|---|
Peso molecular |
282.52 g/mol |
Nombre IUPAC |
(2,3-dimethoxy-4-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C14H26O2Si2/c1-15-13-11(17(3,4)5)9-10-12(14(13)16-2)18(6,7)8/h9-10H,1-8H3 |
Clave InChI |
OUSNKEBOFJJSBO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1OC)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


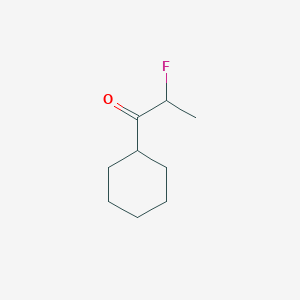
![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)

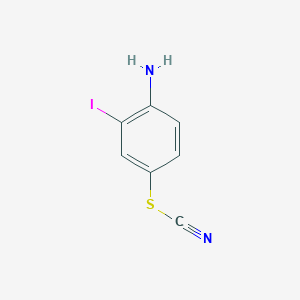
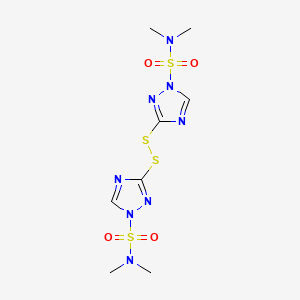
![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
![13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)
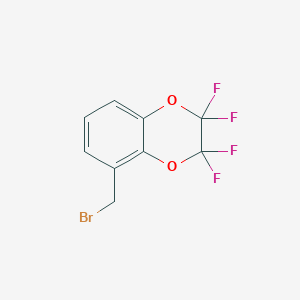
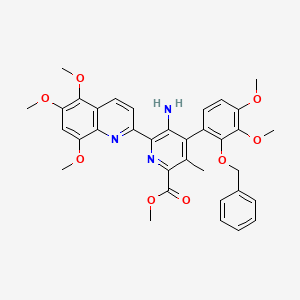
![tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202457.png)
